4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole
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Overview
Description
4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole is an organic compound characterized by the presence of a bromoethynyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole typically involves the bromination of an ethynyl group followed by its attachment to a pyrazole ring. One common method involves the reaction of 1,3,5-trimethyl-1H-pyrazole with bromoacetylene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of bromine and acetylene derivatives.
Chemical Reactions Analysis
Types of Reactions
4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromoethynyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoethynyl derivative, while coupling with an aryl halide can produce a diaryl ethynyl compound.
Scientific Research Applications
4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole involves its interaction with specific molecular targets. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-ethynylbenzene
- 4-Bromo-1-ethynylbenzene
- 1,3,5-Trimethyl-1H-pyrazole
Uniqueness
4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole is unique due to the combination of its bromoethynyl and pyrazole moieties. This structure imparts distinct reactivity and potential biological activity compared to other similar compounds. The presence of the bromoethynyl group enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
61514-44-1 |
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Molecular Formula |
C8H9BrN2 |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
4-(2-bromoethynyl)-1,3,5-trimethylpyrazole |
InChI |
InChI=1S/C8H9BrN2/c1-6-8(4-5-9)7(2)11(3)10-6/h1-3H3 |
InChI Key |
DMQHOLHPWDNFHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C#CBr |
Origin of Product |
United States |
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